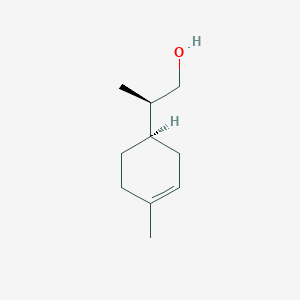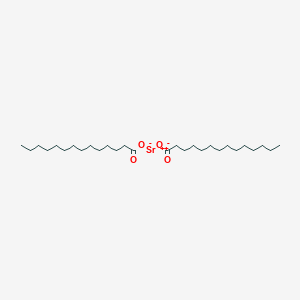
Methanidylidynezirconium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a zirconium-based compound with unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Methanidylidynezirconium(1+) typically involves high-temperature reactions between zirconium and carbon sources. One common method is the carbothermal reduction of zirconium dioxide (ZrO₂) with carbon at temperatures above 1800°C. This process yields zirconium carbide (ZrC), which can be further processed to obtain Methanidylidynezirconium(1+) .
Industrial Production Methods: In industrial settings, the production of Methanidylidynezirconium(1+) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the controlled deposition of zirconium carbide films on various substrates, making it suitable for applications in coatings and protective layers .
Analyse Des Réactions Chimiques
Types of Reactions: Methanidylidynezirconium(1+) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Can be reduced to zirconium metal in the presence of strong reducing agents.
Substitution: Participates in substitution reactions with halogens to form zirconium halides.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as calcium or magnesium at high temperatures.
Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂)
Reduction: Zirconium metal (Zr)
Substitution: Zirconium halides (e.g., ZrCl₄, ZrBr₄).
Applications De Recherche Scientifique
Methanidylidynezirconium(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and imaging, due to its biocompatibility and stability.
Medicine: Explored for its anti-cancer properties and potential use in cancer treatment.
Industry: Utilized in the production of high-temperature ceramics, coatings, and protective layers due to its exceptional hardness and thermal stability.
Mécanisme D'action
The mechanism of action of Methanidylidynezirconium(1+) involves its interaction with molecular targets and pathways. In catalytic applications, it acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, its biocompatibility and stability allow it to interact with biological molecules, enabling drug delivery and imaging .
Comparaison Avec Des Composés Similaires
Methanidylidynezirconium(1+) can be compared with other zirconium-based compounds, such as:
Zirconium dioxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium halides (e.g., ZrCl₄, ZrBr₄): Used in catalysis and as precursors for other zirconium compounds.
Uniqueness: Methanidylidynezirconium(1+) is unique due to its combination of high hardness, thermal stability, and catalytic properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
12070-14-3 |
|---|---|
Formule moléculaire |
CH4Zr |
Poids moléculaire |
107.27 g/mol |
Nom IUPAC |
methane;zirconium |
InChI |
InChI=1S/CH4.Zr/h1H4; |
Clé InChI |
UGHSGZIDZZRZKT-UHFFFAOYSA-N |
SMILES |
[C-]#[Zr+] |
SMILES canonique |
C.[Zr] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




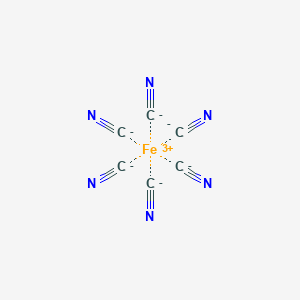

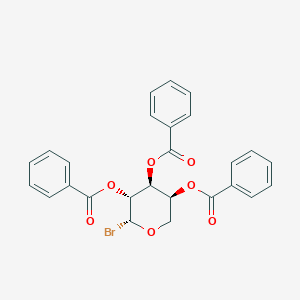

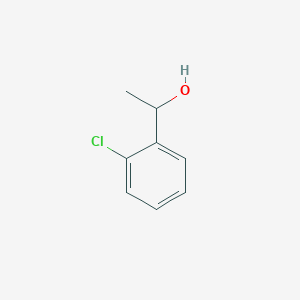

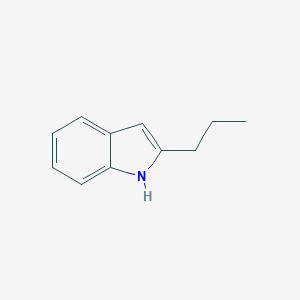
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
